molecular formula C17H15FN2O2 B8366017 3-Fluoro-4cyanophenyl 5-n-butylpicolinate

3-Fluoro-4cyanophenyl 5-n-butylpicolinate

Cat. No. B8366017
M. Wt: 298.31 g/mol
InChI Key: GDNCVJFXNPGRSC-UHFFFAOYSA-N
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Patent
US04659500

Procedure details

5-n-butyl picolinic acid (1.8 g) and 3-fluoro-4-cyanophenol (1.4 g) were dissolved in methylene chloride (30 ml). While the resulting solution was kept at 0° C. or lower, a solution (20 ml) of dicyclohexylcarbodimide (2.1 g) in methylene chloride was dropped to the above solution, followed by further agitating for 3 hours, filtering off the resulting solids, adding 2N-NaOH aqueous solution to the filtrate, separating the methylene chloride layer, washing it with water till the washing water became neutral, distilling off the solvent from the methylene chloride layer and recrystallizing the residue from ethanol to obtain the objective 3-fluoro-4cyanophenyl 5-n-butylpicolinate (0.3 g) having a m.p. of 45.1°-46.1° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=[O:12])=[N:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].[F:14][C:15]1[CH:16]=[C:17](O)[CH:18]=[CH:19][C:20]=1[C:21]#[N:22].C1(N=C=NC2CCCCC2)CCCCC1>C(Cl)Cl>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([O:13][C:17]2[CH:18]=[CH:19][C:20]([C:21]#[N:22])=[C:15]([F:14])[CH:16]=2)=[O:12])=[N:9][CH:10]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(CCC)C=1C=CC(=NC1)C(=O)O
Name
Quantity
1.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1C#N)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by further agitating for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 0° C.
FILTRATION
Type
FILTRATION
Details
filtering off the resulting solids
ADDITION
Type
ADDITION
Details
adding 2N-NaOH aqueous solution to the filtrate
CUSTOM
Type
CUSTOM
Details
separating the methylene chloride layer
WASH
Type
WASH
Details
washing it with water till the washing water
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent from the methylene chloride layer
CUSTOM
Type
CUSTOM
Details
recrystallizing the residue from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)C=1C=CC(=NC1)C(=O)OC1=CC(=C(C=C1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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